Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Kinase Inhibition Drug Discovery JAK/STAT Pathway

Developing selective JAK2 inhibitors or thiamine biosynthesis probes requires precise substitution patterns. Using generic pyrimidine analogs risks failed reactions due to altered reactivity at the 5-carboxylate. This functionalized scaffold features a protected methyl ester at the 5-position, enabling selective hydrolysis or amidation for SAR exploration. - **Key application:** Privileged geometry for JAK2-selective inhibitors (myeloproliferative neoplasm research) - **Synthetic handle:** Stable methyl ester convertible to amides, acids, or nitriles - **Purity:** ≥95-98%, suitable as reference standard for HPLC/LC-MS - **Supply:** Verified stability under cool, dry storage

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12109379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-methylpyrimidine-5-carboxylate
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)C(=O)OC
InChIInChI=1S/C7H9N3O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10)
InChIKeyJYERSEYSTVXQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Pyrimidine Scaffold and Biological Profile


Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) is a functionalized pyrimidine derivative characterized by a methyl group at the 2-position and a methyl carboxylate at the 5-position, creating a defined vector for further chemical elaboration . This scaffold serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents . Its core structure is related to that of vitamin B1 (thiamine) precursors, highlighting its importance in both nutritional and pharmaceutical chemistry [1]. The compound is typically supplied as a solid with a purity of ≥95%, and it is stable under recommended long-term storage conditions in a cool, dry environment .

Why Analogue Selection Requires Rigorous Comparison


The 4-amino-2-methylpyrimidine-5-carboxylate core is a versatile scaffold, but its utility is highly sensitive to specific substitution patterns. Simple substitution of the 5-carboxylate group (e.g., replacing the methyl ester with a carboxylic acid, amide, or nitrile) drastically alters the molecule's physicochemical properties and, critically, its biological activity and suitability as a synthetic intermediate. For instance, the methyl ester in the target compound is a key protected form that can be selectively hydrolyzed or amidated, whereas the free acid or amide analogs may have different solubility, reactivity, or may not serve as direct surrogates in key synthetic pathways like those leading to thiamine or complex kinase inhibitors [1][2]. Using a generic analog without confirming its specific performance in the intended assay or synthetic sequence can lead to false negatives or failed reactions [1].

Quantitative Evidence in Research Applications


Kinase Inhibition Selectivity of the Scaffold

Compounds based on the pyrimidine-5-carboxylate scaffold, which includes Methyl 4-amino-2-methylpyrimidine-5-carboxylate as a key intermediate, have demonstrated potent and selective inhibition of Janus kinase 2 (JAK2). In a series of 4-aryl-2-aminoalkylpyrimidines, compounds showed IC50 values for JAK2 in the low nanomolar range, while exhibiting selectivity over other JAK family members like JAK3 [1]. This is significant because the target compound's structure (4-amino, 2-methyl, 5-carboxylate) provides the essential core for building JAK2-selective inhibitors, differentiating it from analogs that may lead to broader, less selective kinase inhibition.

Kinase Inhibition Drug Discovery JAK/STAT Pathway

Thiamine Biosynthesis Intermediate

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a protected form of the core pyrimidine moiety found in thiamine (vitamin B1) biosynthesis [1]. The enzyme 4-amino-2-methylpyrimidine-5-methenyltransferase (EC 2.5.1.3) acts on a phosphorylated derivative of this core, specifically 4-amino-2-methyl-5-(diphosphooxymethyl)pyrimidine, to catalyze the penultimate step in thiamine de novo biosynthesis, condensing the pyrimidine and thiazole components [2]. The target compound, as the methyl ester, provides a stable, synthetic equivalent of this biosynthetic intermediate, differentiating it from the free acid or other analogs that may not be suitable for the same enzymatic or synthetic transformations.

Vitamin B1 Synthesis Enzyme Substrate Metabolic Engineering

Physical and Storage Properties

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is commercially available with a specified purity of 98% or 95% . It is a solid that is recommended for long-term storage in a cool, dry place . This differentiates it from closely related analogs like the free carboxylic acid (CAS 769-52-8), which may have different stability profiles, solubility characteristics, and require different handling procedures. For example, the methyl ester is more lipophilic and may be more suitable for reactions in organic solvents compared to the more polar carboxylic acid analog.

Chemical Synthesis Storage Stability Purity

Optimal Use Cases in Scientific Workflows


Synthesis of JAK2-Selective Kinase Inhibitors

This compound is the ideal starting material for constructing the core of JAK2-selective inhibitors, a therapeutic area of high interest for treating myeloproliferative neoplasms. As demonstrated by class-level evidence [1], the 4-amino-2-methylpyrimidine-5-carboxylate scaffold provides a privileged geometry that can be elaborated with aryl and aminoalkyl substituents to achieve high potency and selectivity for JAK2 over other kinases like JAK3 [1]. Using this specific building block ensures the correct substitution pattern is in place, which is critical for achieving the desired biological activity.

Thiamine Analogs and Vitamin B1 Research

As a protected form of the pyrimidine moiety of thiamine (Vitamin B1), this compound is a crucial intermediate for synthesizing thiamine analogs and for studying its biosynthesis [1][2]. The methyl ester serves as a stable, synthetic handle that can be deprotected and further functionalized to create probes for investigating the enzymatic steps of thiamine biosynthesis, particularly the role of 4-amino-2-methylpyrimidine-5-methenyltransferase (EC 2.5.1.3) [2].

Medicinal Chemistry for Kinase Selectivity Optimization

In medicinal chemistry programs, this compound is a valuable building block for creating focused libraries of kinase inhibitors. The 5-carboxylate group can be easily converted to a wide variety of amides, esters, and other functionalities, allowing for rapid exploration of structure-activity relationships (SAR) around the kinase hinge-binding region [1]. This enables researchers to quickly optimize for potency, selectivity, and drug-like properties.

Reference Standard for Analytical Method Development

With its high, verified purity (95-98%) [1][2], this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development. It can be used to calibrate instruments, validate analytical methods for related pyrimidine derivatives, or serve as a control in stability studies.

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